An In-depth Technical Guide to 3-Methylbutane-1-sulfonyl chloride (CAS 22795-37-5)
An In-depth Technical Guide to 3-Methylbutane-1-sulfonyl chloride (CAS 22795-37-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbutane-1-sulfonyl chloride, also known as isoamylsulfonyl chloride, is a reactive organosulfur compound that serves as a valuable building block in organic synthesis. Its utility is primarily derived from the electrophilic nature of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a variety of nucleophiles. This reactivity allows for the facile introduction of the 3-methylbutylsulfonyl (isoamylsulfonyl) group into diverse molecular scaffolds, a feature of interest in the fields of medicinal chemistry and materials science. The branched alkyl chain of the isoamyl group can impart specific physicochemical properties, such as lipophilicity, to the target molecules. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and safe handling of 3-Methylbutane-1-sulfonyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methylbutane-1-sulfonyl chloride is presented in the table below.
| Property | Value |
| CAS Number | 22795-37-5 |
| Molecular Formula | C₅H₁₁ClO₂S |
| Molecular Weight | 170.66 g/mol |
| SMILES | CC(C)CCS(=O)(=O)Cl |
| Appearance | Expected to be a colorless to pale yellow liquid with a pungent odor[1] |
| Storage | Store in an inert atmosphere, in a freezer at temperatures below -20°C |
Synthesis of 3-Methylbutane-1-sulfonyl chloride
General Synthetic Workflow
Caption: General workflow for the synthesis of alkyl sulfonyl chlorides.
Detailed Experimental Protocol: Oxidative Chlorination of a Thiol
The following protocol for the synthesis of an alkanesulfonyl chloride from an S-alkyl isothiourea salt (derived from the corresponding alkyl halide) can be adapted for the preparation of 3-Methylbutane-1-sulfonyl chloride.[3] This method is advantageous due to its use of readily available and safer reagents compared to gaseous chlorine.
Step 1: Preparation of S-(3-Methylbutyl)isothiourea salt
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To a solution of thiourea in ethanol, add an equimolar amount of 1-bromo-3-methylbutane.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude S-(3-methylbutyl)isothiourea salt. This can be used in the next step without further purification.
Step 2: Oxidative Chlorosulfonation
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Suspend the S-(3-methylbutyl)isothiourea salt in a mixture of acetonitrile and water.
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Cool the suspension in an ice bath.
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Slowly add an excess of an oxidizing and chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), while maintaining the temperature below 10°C.
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Stir the reaction mixture vigorously at low temperature for a few hours.
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Upon completion of the reaction, quench any excess oxidizing agent with a reducing agent like sodium sulfite or sodium thiosulfate.
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Extract the product into a water-immiscible organic solvent such as dichloromethane or diethyl ether.
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Methylbutane-1-sulfonyl chloride.
Purification
Aliphatic sulfonyl chlorides are often purified by vacuum distillation. Care must be taken to avoid excessive heat, as this can lead to decomposition. Alternatively, for less volatile or thermally sensitive compounds, purification can be achieved by column chromatography on silica gel, although the reactive nature of the sulfonyl chloride requires rapid elution.
Analytical Characterization
Due to the lack of publicly available experimental spectra for 3-Methylbutane-1-sulfonyl chloride, the following characterization data is predicted based on the known spectroscopic properties of sulfonyl chlorides and related alkyl chains.
¹H NMR Spectroscopy (Predicted)
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δ 3.6 - 3.8 ppm (t, 2H): The methylene protons (–CH₂–SO₂Cl) are expected to be the most downfield due to the strong electron-withdrawing effect of the sulfonyl chloride group. They should appear as a triplet, coupled to the adjacent methylene group.
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δ 1.8 - 2.0 ppm (m, 2H): The methylene protons (–CH₂–CH(CH₃)₂) will be shifted downfield by the adjacent sulfonyl chloride group, but to a lesser extent than the alpha-protons. This signal is expected to be a multiplet due to coupling with both the alpha-methylene and the methine proton.
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δ 1.6 - 1.8 ppm (m, 1H): The methine proton (–CH(CH₃)₂) is expected to be a multiplet due to coupling with the adjacent methylene and the two methyl groups.
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δ 0.9 - 1.0 ppm (d, 6H): The two equivalent methyl groups (–CH(CH₃)₂) will appear as a doublet, coupled to the methine proton.
¹³C NMR Spectroscopy (Predicted)
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δ 60 - 65 ppm: The carbon directly attached to the sulfonyl chloride group (–CH₂–SO₂Cl) will be the most downfield among the aliphatic carbons.
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δ 35 - 40 ppm: The methylene carbon beta to the sulfonyl chloride (–CH₂–CH(CH₃)₂).
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δ 25 - 30 ppm: The methine carbon (–CH(CH₃)₂).
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δ 21 - 24 ppm: The two equivalent methyl carbons (–CH(CH₃)₂).
Infrared (IR) Spectroscopy (Predicted)
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2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.
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1370-1350 cm⁻¹ and 1180-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[4]
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~600 cm⁻¹: S-Cl stretching vibration.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 170, with a characteristic [M+2]⁺ peak at m/z 172 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.[1] Common fragmentation patterns would involve the loss of chlorine (Cl•) and sulfur dioxide (SO₂).
Chemical Reactivity and Applications
The primary utility of 3-Methylbutane-1-sulfonyl chloride lies in its ability to act as an electrophile, reacting with a wide range of nucleophiles. This makes it a key intermediate for the synthesis of sulfonamides and sulfonate esters, which are important classes of compounds in medicinal and materials chemistry.
Synthesis of Sulfonamides
3-Methylbutane-1-sulfonyl chloride reacts readily with primary and secondary amines in the presence of a base (such as pyridine or triethylamine) to form the corresponding N-substituted sulfonamides. Sulfonamides are a well-established class of therapeutic agents with antibacterial, antiviral, and other pharmacological properties.[5]
Sources
- 1. PubChemLite - 3-methylbutane-1-sulfonyl chloride (C5H11ClO2S) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
